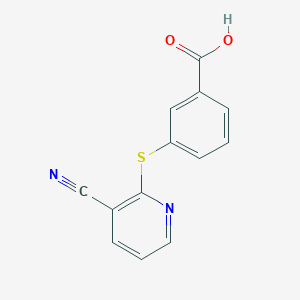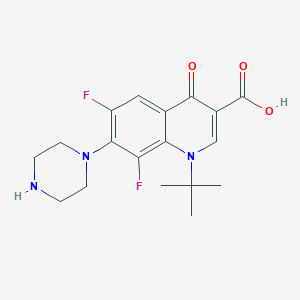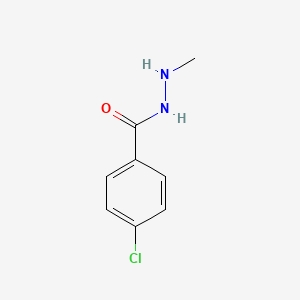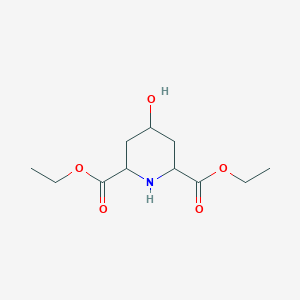
(3-nitrophenyl) N,N-diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-nitrophenyl) N,N-diethylcarbamate is an organic compound with a complex structure that includes both carbamate and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl-carbamic acid-3-nitro-phenyl ester typically involves the esterification of 3-nitrophenol with diethylcarbamoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of diethyl-carbamic acid-3-nitro-phenyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions: (3-nitrophenyl) N,N-diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Amino derivatives.
Reduction: Carboxylic acids and alcohols.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
(3-nitrophenyl) N,N-diethylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of diethyl-carbamic acid-3-nitro-phenyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The carbamate group can also participate in covalent bonding with nucleophilic sites on proteins and enzymes, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Phenyl carbamate: Similar structure but lacks the nitro group.
Methyl carbamate: A simpler ester with a methyl group instead of the diethyl group.
Ethyl carbamate: Another ester with an ethyl group instead of the diethyl group.
Uniqueness: The combination of these groups allows for a wide range of chemical transformations and interactions with biological molecules, making it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C11H14N2O4 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
(3-nitrophenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C11H14N2O4/c1-3-12(4-2)11(14)17-10-7-5-6-9(8-10)13(15)16/h5-8H,3-4H2,1-2H3 |
Clé InChI |
ZOGNFFXEHVEDNG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{3-amino-4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B8322741.png)
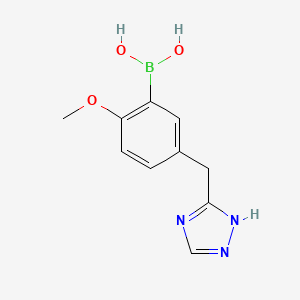

![Tert-butyl [(5-methyl-1,2,4-oxadiazol-3-yl)methyl]carbamate](/img/structure/B8322751.png)
![1-[1-(Propylaminocarbonyl)ethyl]piperazine](/img/structure/B8322755.png)


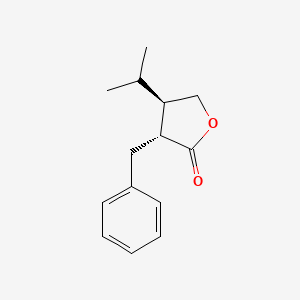
![5-Methoxy-2-methyl-3-pyridin-2-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B8322804.png)
![8-Benzyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B8322810.png)
